- 6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR studySteroids, 1989, 54(1), 113-22,
Cas no 976-71-6 (Canrenone)

Canrenone structure
Produktname:Canrenone
Canrenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Canrenone
- 1 WEEK
- ALDADIENE
- CANRENONE-D4
- phanurane
- (17α)-17-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid γ-lactone
- NSC 261713
- 17-hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid gamma-lactone
- Luvion
- Aldadiene (VAN)
- Canrenonum [INN-Latin]
- Canrenone [USAN:INN]
- Canrenona [INN-Spanish]
- 11614 R.P
- Spironolactone Related Compound A
- 78O20X9J0U
- DSSTox_RID_81231
- DSSTox_CID_25930
- DSSTox_GSID_45930
- Canrenonum
- Canrenona
- 17α-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6-diene-21-carboxylic acid deriv. (ZCI)
- 11614 R.P.
- 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid lactone
- 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone
- 17α-(2-Carboxyethyl)-17β-hydroxyandrosta-4,6-dien-3-one lactone
- 17β-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid
- 20-Spiroxa-4,6-diene-3,21-dione
- 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid lactone
- 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4,6-androstadien-17α-yl)propionic acid γ-lactone
- 3′-(3-Oxo-17β-hydroxyandrosta-4,6-dien-17α-yl)-propionic acid lactone
- SC 9376
- Spirolactone SC 14266
- 3',4'-Dihydrospiro[androst-4,6-diene-17,2'(5'H)-furan]-3,5'-dione (Canrenone)
- Canrenona (INN-Spanish)
- BBL010921
- STK801874
- Spironolactone metabolite m1
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, (17alpha)-
- Canrenone, >=97% (HPLC)
- Spiro(17H-cyclopenta(a)phenanthrene-17,2'(5'H)-furan), pregna-4,6-diene-21-carboxylic acid deriv.
- 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- EN300-123063
- Z1546624239
- CANRENONE [WHO-DD]
- 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid lactone
- Tox21_111451
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (17alpha)-
- CANRENONE [INN]
- Q5033475
- s5273
- CCG-220962
- NCGC00095148-01
- DB12221
- D03363
- AB00825212-04
- NCGC00263479-06
- 3'-(3-Oxo-17b-hydroxyandrosta-4,6-dien-17a-yl)-propionic acid lactone
- 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid g-lactone
- NS00010904
- Tox21_111451_1
- BCP10925
- MLS001304014
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-6',8'-diene-5,5'-dione
- 2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4,6-DIENE-17,2-FURAN)-3,5-DIONE
- 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid lactone
- NCGC00263479-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,8,9,10,11,12,13,14,15,16-decahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SC-9376
- CANRENONE (MART.)
- CHEBI:135445
- HY-B1438
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone (17.alpha.)-
- (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro(oxolane-2,14'-tetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecane)-6',8'-diene-5,5'-dione
- HMS2090K21
- 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid gamma-lactone
- SPIRONOLACTONE IMPURITY F [EP IMPURITY]
- D95826
- SMR000539206
- Canrenone (USAN)
- DTXCID1025930
- CANRENONE [USAN]
- SCHEMBL19560
- 17.alpha.-(2-Carboxyethyl)-17.beta.-hydroxyandrosta-4,6-dien-3-one lactone
- SC-9376Canrenone
- 17a-(2-Carboxyethyl)-17b-hydroxyandrosta-4,6-dien-3-one lactone
- MLS001304154
- NCGC00263479-02
- CAS-976-71-6
- DTXSID3045930
- 17alpha-(2-Carboxyethyl)-17beta-hydroxyandrosta-4,6-dien-3-one lactone
- CHEMBL1463345
- 6-diene-21-carboxylic acid ?-lactone
- AS-13160
- 11614 R. P.
- 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (8CI)
- EC 213-554-5
- 3-(3-Oxo-17b-hydroxy-4,6-androstadien-17a-yl)propionic acid g-lactone
- NSC-261713
- Spiro[17H-cyclopenta[a]phenanthrene-17,2'(5'H)-furan], pregna-4,6-diene-21-carboxylic acid deriv.
- HMS3715A05
- 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid g-lactone
- Canrenon
- BRN 0046602
- CANRENONE [MI]
- SR-01000813823
- Canrenone, European Pharmacopoeia (EP) Reference Standard
- SPIRONOLACTONE IMPURITY F (EP IMPURITY)
- AKOS005622473
- CS-0013142
- MFCD00071735
- MLS001163777
- (10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone,(17a)-
- 17b-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid
- HMS2870D16
- AB00825212-06
- Canrenonum (INN-Latin)
- AC-1323
- CANRENONE [MART.]
- Aldadiene;SC9376;SC14266
- 17-Hydroxy-3-oxo-17.alpha.-pregna-4,6-diene-21-carboxylic acid lactone
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- UNII-78O20X9J0U
- 5-17-11-00476 (Beilstein Handbook Reference)
- 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid lactone
- SR-01000813823-2
- EINECS 213-554-5
- 976-71-6
- (17a)-17-Hydroxy-3-oxopregna-4
-
- MDL: MFCD00071735
- Inchi: 1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- InChI-Schlüssel: UJVLDDZCTMKXJK-WNHSNXHDSA-N
- Lächelt: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
- BRN: 0046602
Berechnete Eigenschaften
- Genaue Masse: 340.203845g/mol
- Oberflächenladung: 0
- XLogP3: 2.7
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 340.203845g/mol
- Monoisotopenmasse: 340.203845g/mol
- Topologische Polaroberfläche: 43.4Ų
- Schwere Atomanzahl: 25
- Komplexität: 719
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.1236 (rough estimate)
- Schmelzpunkt: 160-167°C
- Siedepunkt: 416.25°C (rough estimate)
- Flammpunkt: 237.6±30.2 °C
- Brechungsindex: 1.5000 (estimate)
- Löslichkeit: DMSO: soluble20mg/mL, clear
- PSA: 43.37000
- LogP: 4.37010
- Spezifische Rotation: +24 ~ +30° (c=1, CHCl3)
Canrenone Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P273; P281
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Code der Gefahrenkategorie: 40-51/53
- Sicherheitshinweise: 36/37-61
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Canrenone Zolldaten
- HS-CODE:29329990
Canrenone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123063-2.5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |
976-71-6 | 95.0% | 2.5g |
$35.0 | 2025-03-21 | |
Enamine | EN300-123063-25.0g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |
976-71-6 | 95.0% | 25.0g |
$192.0 | 2025-03-21 | |
Enamine | EN300-123063-100.0g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |
976-71-6 | 95.0% | 100.0g |
$576.0 | 2025-03-21 | |
Enamine | EN300-123063-50.0g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |
976-71-6 | 95.0% | 50.0g |
$319.0 | 2025-03-21 | |
LKT Labs | C0160-1 g |
Canrenone |
976-71-6 | ≥98% | 1g |
$78.80 | 2023-07-11 | |
Chemenu | CM110179-100g |
Canrenone |
976-71-6 | 95+% | 100g |
$*** | 2023-05-29 | |
TRC | C175610-10mg |
Canrenone |
976-71-6 | 10mg |
$ 75.00 | 2023-09-08 | ||
Enamine | EN300-123063-1.0g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |
976-71-6 | 95.0% | 1.0g |
$24.0 | 2025-03-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0354-5 mg |
Canrenone |
976-71-6 | 99.80% | 5mg |
¥205.00 | 2022-02-28 | |
TRC | C175610-50mg |
Canrenone |
976-71-6 | 50mg |
$ 97.00 | 2023-09-08 |
Canrenone Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Pyridine , Sodium acetate , N-Bromosuccinimide Solvents: Acetone , Water ; 15 min, 0 °C; 1.5 h, -2 - 2 °C
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; rt → 100 °C; 3 h, 100 - 105 °C
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; rt → 100 °C; 3 h, 100 - 105 °C
Referenz
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Dimethylformamide Catalysts: Poly(4-vinylpyridine) Solvents: 2-Methyltetrahydrofuran ; 6 h, 65 °C
Referenz
- Method for preparing spironolactone intermediate canrenone using lactone and dimethylformamide, China, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Chloranil Solvents: tert-Butanol ; rt; 3 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Chloranil Solvents: tert-Butanol ; rt; 3 h, 80 °C
Referenz
- One-Pot γ-Lactonization of Homopropargyl Alcohols via Intramolecular Ketene TrappingOrganic Letters, 2021, 23(7), 2831-2835,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; rt → 30 °C; 12 h, 30 °C; 30 °C → rt
1.3 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 10 min, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; rt → 30 °C; 12 h, 30 °C; 30 °C → rt
1.3 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 10 min, rt
Referenz
- Facile and highly efficient synthesis of CanrenoneZhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 30-32,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide , Monopotassium phosphate Solvents: Ethanol ; 0.3 h, 78 °C
1.2 4 h, 78 °C
1.3 Reagents: Acetic acid ; pH 8
1.4 Reagents: Water
1.5 Reagents: Water ; 24 h, 100 °C
1.2 4 h, 78 °C
1.3 Reagents: Acetic acid ; pH 8
1.4 Reagents: Water
1.5 Reagents: Water ; 24 h, 100 °C
Referenz
- Simple cost-effective preparation method of canrenone with high yield and purity, China, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Ethylene glycol , Water ; 50 °C → 90 °C
Referenz
- Method for synthesizing canrenone, China, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , N-Bromosuccinimide Solvents: Acetone , Water
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide
Referenz
- Method of synthesis of γ-lactone 3 of (7α-acetylthio-17β-hydroxy-3-oxoandrost-4-ene-17α-yl)propionic acid, Russian Federation, , ,
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium dithionate , Hydrogen bromide Solvents: 2-Methylpyridine , N-Methyl-2-pyrrolidone , Water ; -10 - -15 °C; 1.5 - 2 h, -10 °C; 1.5 - 2 h, -10 °C
1.2 Solvents: Water ; 2 h, 0 °C
1.3 Reagents: Lithium bromide ; 90 - 95 °C; 95 °C → 40 °C; 2 h, rt
1.4 Reagents: Acetic acid , Potassium hydroxide , Hydrochloric acid Solvents: Water ; 40 - 50 °C; 50 °C → 80 °C
1.2 Solvents: Water ; 2 h, 0 °C
1.3 Reagents: Lithium bromide ; 90 - 95 °C; 95 °C → 40 °C; 2 h, rt
1.4 Reagents: Acetic acid , Potassium hydroxide , Hydrochloric acid Solvents: Water ; 40 - 50 °C; 50 °C → 80 °C
Referenz
- An improved process for the preparation of Canrenone and its intermediate, India, , ,
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate , Calcium bromide Solvents: Dimethylformamide , Dichloromethane ; 95 °C; 1.5 h, 95 °C
Referenz
- Dehydrogenation method for preparing canrenone by bromination with N-bromosuccinimide and debromination with calcium bromide and calcium carbonate, China, , ,
Canrenone Raw materials
- Spironolactone EP Impurity H
- 1,3-diethyl propanedioate
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- 6,7-Dihydrocanrenone
- Canrenoic Acid Potassium Salt
- Pregna-4,6-diene-21,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, ethyl ester, (17a)- (9CI)
- 3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne
- Pregna-3,5-diene-21-carboxylicacid, 3-ethoxy-17-hydroxy-, g-lactone, (17a)-
Canrenone Preparation Products
Canrenone Verwandte Literatur
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
976-71-6 (Canrenone) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:976-71-6)Canrenone

Reinheit:99%
Menge:25g
Preis ($):176.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:976-71-6)Canrenone

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung